GSK682753A

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de GSK682753A implique plusieurs étapes, en commençant par la préparation d'intermédiaires clés. Le processus comprend généralement:

Formation de la structure principale: La structure principale de this compound est synthétisée par une série de réactions de condensation et de cyclisation.

Modifications de groupes fonctionnels: Divers groupes fonctionnels sont introduits dans la structure principale par des réactions de substitution, impliquant souvent une halogénation et une alkylation.

Assemblage final: Le composé final est assemblé en couplant la structure principale modifiée avec des chaînes latérales spécifiques dans des conditions contrôlées.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais elle est optimisée pour la fabrication à grande échelle. Cela comprend:

Optimisation des conditions de réaction: La température, la pression et les conditions de solvant sont optimisées pour maximiser le rendement et la pureté.

Techniques de purification: Des techniques de purification avancées telles que la chromatographie et la cristallisation sont utilisées pour garantir la haute pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

GSK682753A subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction: Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.

Substitution: Les réactions de substitution, en particulier l'halogénation et l'alkylation, sont courantes dans la synthèse et la modification de this compound.

Réactifs et conditions communs

Agents oxydants: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Agents réducteurs: Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.

Réactifs de substitution: Les agents halogénants comme le chlore et le brome, et les agents alkylants tels que l'iodure de méthyle, sont couramment utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et des développements ultérieurs.

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique, notamment:

Chimie: Utilisé comme composé outil pour étudier la structure et la fonction d'EBI2.

Biologie: Aide à comprendre le rôle d'EBI2 dans la migration et le positionnement des cellules immunitaires.

Médecine: Applications thérapeutiques potentielles dans le traitement de maladies liées au dysfonctionnement du système immunitaire, telles que la maladie inflammatoire de l'intestin et la sclérose en plaques.

Industrie: Utilisé dans le développement de nouveaux médicaments ciblant les voies liées à EBI2.

Mécanisme d'action

This compound exerce ses effets en se liant à EBI2 et en inhibant son activité. Cette inhibition affecte les voies de signalisation médiées par les protéines G, conduisant à une migration et un positionnement réduits des cellules immunitaires. Le composé cible spécifiquement le site de liaison de l'oxystérol sur EBI2, empêchant le récepteur d'interagir avec ses ligands naturels .

Applications De Recherche Scientifique

GSK682753A has a wide range of applications in scientific research, including:

Chemistry: Used as a tool compound to study the structure and function of EBI2.

Biology: Helps in understanding the role of EBI2 in immune cell migration and positioning.

Medicine: Potential therapeutic applications in treating diseases related to immune system dysfunction, such as inflammatory bowel disease and multiple sclerosis.

Industry: Used in the development of new drugs targeting EBI2-related pathways.

Mécanisme D'action

GSK682753A exerts its effects by binding to EBI2 and inhibiting its activity. This inhibition affects the signaling pathways mediated by G proteins, leading to reduced migration and positioning of immune cells. The compound specifically targets the oxysterol binding site on EBI2, preventing the receptor from interacting with its natural ligands .

Comparaison Avec Des Composés Similaires

Composés similaires

7α,25-Dihydroxycholestérol: Un ligand naturel pour EBI2, impliqué dans la migration des cellules immunitaires.

GSK682751A: Un autre agoniste inverse d'EBI2 avec des propriétés structurelles similaires mais légèrement différentes.

Unicité

GSK682753A est unique en raison de sa forte puissance et de sa sélectivité pour EBI2. Sa capacité à inhiber à la fois les voies de signalisation dépendantes et indépendantes des protéines G en fait un outil précieux pour étudier la fonction d'EBI2 et développer des agents thérapeutiques ciblant ce récepteur .

Si vous avez des questions spécifiques ou si vous avez besoin de plus amples détails, n'hésitez pas à nous les poser!

Activité Biologique

GSK682753A is a small molecule identified as an inverse agonist for the Epstein-Barr virus-induced receptor 2 (EBI2), which plays a crucial role in immune regulation and B cell positioning. This article explores the biological activity of this compound, focusing on its mechanisms of action, potency, and implications for therapeutic applications.

This compound functions primarily as a competitive antagonist of EBI2, inhibiting its activation by oxysterols, particularly 7α,25-OHC. This inhibition occurs at the level of G protein activation, as evidenced by various assays:

- GTPγS Binding Assay : this compound demonstrated an IC50 value of approximately 2.6 nM , indicating strong inhibition of G protein activation induced by EBI2 .

- ERK1/2 MAPK Activation : The compound also inhibited ERK1/2 phosphorylation with an IC50 of 8 nM , suggesting that it effectively blocks downstream signaling pathways activated by EBI2 .

The compound's efficacy is further supported by its ability to inhibit β-arrestin recruitment, which is another pathway through which EBI2 can signal. The IC50 for this effect was found to be 40 nM .

Potency and Efficacy

The potency of this compound varies across different assays and cellular contexts. A summary of its biological activity is presented in the table below:

| Functional Readout | Cellular System | EC50 (nM) | This compound IC50 (nM) |

|---|---|---|---|

| Gαi Coupling | SK-N-MC cells | 2 | 54 |

| ERK1/2 MAPK Activation | CHO cells | 3 | 8 |

| p38 MAPK Activation | CHO cells | ND | ND |

| GTPγS Binding | HEK293 cells | 0.1 to 8 | 2.6 |

| Calcium Release | CHO cells | 2 | ND |

| β-arrestin Recruitment | CHO cells | 1 to 200 | 40 |

| Cell Migration | hEBI2-overexpressing mouse B cells | 0.1 | 0.007 |

ND indicates data not determined.

Immune Regulation

This compound has been shown to significantly inhibit B cell migration and proliferation in response to oxysterols. In experiments involving murine B cells, the compound reduced antibody-stimulated proliferation by up to 32-fold in EBI2-overexpressing cells compared to EBI2-deficient counterparts . This underscores its potential utility in modulating immune responses, particularly in conditions where EBI2 is implicated, such as autoimmune diseases and viral infections.

Viral Infection

The role of EBI2 in Epstein-Barr virus (EBV) infection highlights the relevance of this compound in virology. By inhibiting EBI2 activity, this compound may reduce EBV-mediated signaling pathways that facilitate viral persistence and immune evasion . This positions this compound as a candidate for further investigation in antiviral therapies targeting EBV-related malignancies.

Propriétés

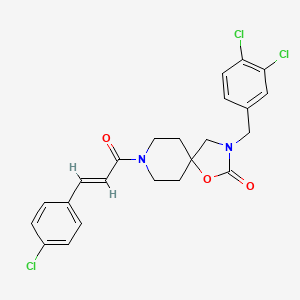

IUPAC Name |

8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21Cl3N2O3/c24-18-5-1-16(2-6-18)4-8-21(29)27-11-9-23(10-12-27)15-28(22(30)31-23)14-17-3-7-19(25)20(26)13-17/h1-8,13H,9-12,14-15H2/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDLWMWIRXGSJM-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CN(C(=O)O2)CC3=CC(=C(C=C3)Cl)Cl)C(=O)C=CC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12CN(C(=O)O2)CC3=CC(=C(C=C3)Cl)Cl)C(=O)/C=C/C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21Cl3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (GSK682753A) interact with EBI2 and what are the downstream effects of this interaction?

A1: 8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one acts as an inverse agonist of EBI2, meaning it inhibits the receptor's constitutive activity. [] This inhibition affects several downstream signaling pathways:

- Reduced cAMP response element-binding protein (CREB) activation: this compound effectively inhibits CREB activation, likely through the G protein signaling pathway. []

- Decreased ERK phosphorylation: EBI2 constitutively activates the extracellular signal-regulated kinase (ERK) pathway. This compound significantly reduces ERK phosphorylation, suggesting interference with this pathway. []

- Suppressed B cell proliferation: EBI2 overexpression enhances antibody-stimulated B cell proliferation. This compound effectively suppresses this proliferation by inhibiting EBI2's constitutive activity. []

Q2: What is the significance of the Phe111 residue in EBI2 for the activity of 8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one?

A2: Research suggests that Phe111, located at position III:08/3.32 in EBI2, plays a crucial role in the binding and inhibitory activity of this compound. Substituting Phe111 with Alanine significantly reduces the compound's potency by over 500-fold, highlighting this residue's importance for this compound's inverse agonism. [] This finding provides valuable insight into the potential binding site of this compound on EBI2 and could guide further development of EBI2-targeting compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.